molecular formula C11H10ClNO2 B1311127 (1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol CAS No. 1565845-64-8

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

Cat. No. B1311127
M. Wt: 223.65 g/mol
InChI Key: SQYVFTREWNTIKO-SSDOTTSWSA-N
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Description

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol, also known as RO-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It has been widely used in scientific research to investigate the role of cAMP signaling in various physiological and pathological processes.

Scientific Research Applications

Antibacterial Activity

Research on novel heterocyclic compounds, including those with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, has shown promising antibacterial properties. Mehta (2016) conducted a study that involved the synthesis, structure determination, and evaluation of antibacterial activity against various pathogens like Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating good antibacterial activity Mehta, K. (2016). Preparation, Characterization and Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) Compounds. Silpakorn University Science and Technology Journal, 10(27-31).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, including those with a 1,3-oxazole clubbed with pyridyl-pyrazolines, showing significant anticancer activity against a 60 cancer cell line panel and antimicrobial activities. This study highlights the potential of these compounds in overcoming microbe resistance to pharmaceutical drugs Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. Journal of Molecular Structure, 1232, 130036.

Fungicidal Activity

Kuzenkov and Zakharychev (2009) developed new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and evaluated their fungicidal activity, indicating the application of such compounds in pharmacological and agrochemical screenings Kuzenkov, A., & Zakharychev, V. V. (2009). Synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols. Chemistry of Heterocyclic Compounds, 45, 1331-1334.

Nonlinear Optical Properties

Murthy et al. (2013) explored the synthesis and characterization of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to study their third-order nonlinear optical properties. The investigation revealed excellent optical limiting behavior, showcasing the potential of these compounds in optical applications Murthy, Y., Suhasini, K., Veeraiah, V., Umesh, G., Manjunatha, K., & Christopher, V. (2013). Synthesis, characterization and evaluation of the photophysical and nonlinear optical behaviour of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones. Dyes and Pigments, 99, 713-719.

properties

IUPAC Name

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVFTREWNTIKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NO1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202021
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol

CAS RN

1565845-64-8
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoxazolemethanol, 3-(4-chlorophenyl)-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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